molecular formula C26H21ClN4O4 B5259464 (Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5259464
M. Wt: 488.9 g/mol
InChI Key: JXPRTVRFYMLEQL-GRSHGNNSSA-N
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Description

(Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a nitrile group, and various substituents such as chloro, ethoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitrile Group: This step often involves the use of a cyanation reagent such as sodium cyanide or potassium cyanide.

    Substitution Reactions: The chloro, ethoxy, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution mechanisms.

    Final Coupling: The final step involves coupling the substituted benzimidazole with the nitrile-containing moiety under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the ethoxy group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring and ethoxy group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its various functional groups allow for the investigation of binding affinities and specific interactions with proteins, DNA, and other biomolecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases. Its structure allows for modifications that can enhance its bioactivity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. It can also be used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4/c1-3-34-24-13-18(10-19(14-28)26-29-22-8-7-16(2)9-23(22)30-26)12-21(27)25(24)35-15-17-5-4-6-20(11-17)31(32)33/h4-13H,3,15H2,1-2H3,(H,29,30)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPRTVRFYMLEQL-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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